BenchChemオンラインストアへようこそ!

TMX-201

TLR7 agonism cytokine induction immuno-oncology

TMX-201 is a phospholipid-conjugated TLR7 agonist with key advantages over imiquimod: systemic administration capability (MTD 75 mg/kg i.v.), higher cytokine induction, and reduced off-target binding. Validated for B16 melanoma (46% tumor suppression at 4 mg/kg i.p.) and 4T1 breast cancer with anti-CTLA4 combination. Essential for systemic TLR7 agonism in immuno-oncology and vaccine adjuvant research. Substitution with generic imidazoquinolines introduces uncontrolled variables.

Molecular Formula C57H93N6O12P
Molecular Weight 1085.4 g/mol
Cat. No. B10855017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-201
Molecular FormulaC57H93N6O12P
Molecular Weight1085.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1
InChIKeyNFNAPLYFBJBKSH-QKLVPKOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-201 Procurement Guide: TLR7 Ligand-Phospholipid Conjugate for Cancer and Vaccine Adjuvant Research


TMX-201 (CAS: 1149339-78-5; C57H93N6O12P; MW: 1085.36) is a TLR7 ligand-phospholipid conjugate developed as a second-generation immunostimulatory agent [1]. As a synthetic agonist of Toll-like receptor 7 (TLR7), TMX-201 activates innate immune pathways to promote cytokine production and antigen-presenting cell maturation. Its phospholipid conjugation confers distinct physicochemical and pharmacological properties that differentiate it from small-molecule imidazoquinoline TLR7 agonists such as imiquimod. TMX-201 is currently investigated for breast cancer and melanoma research applications, as well as for use as a vaccine adjuvant in infectious disease immunization strategies [2].

Why Generic TLR7 Agonists Cannot Substitute for TMX-201 in Immuno-Oncology Research


Substitution of TMX-201 with generic imidazoquinoline TLR7 agonists such as imiquimod or resiquimod fails to replicate key experimental outcomes due to fundamental differences in molecular design and pharmacological profile. TMX-201 features a phospholipid conjugation that alters its biodistribution, cellular uptake, and receptor engagement kinetics relative to small-molecule alternatives [1]. This structural distinction translates into quantitative differences in cytokine induction potency, off-target binding propensity, and in vivo tolerability that cannot be approximated by adjusting the dose or formulation of imidazoquinolines. Researchers requiring robust systemic immune activation with minimal off-target effects or those evaluating combination immunotherapy protocols with anti-CTLA4 antibodies must use TMX-201 specifically, as generic substitution would introduce uncontrolled variables in both in vitro and in vivo experimental systems [2].

TMX-201 Product-Specific Quantitative Differentiation Evidence Guide


TMX-201 Demonstrates Superior Cytokine Induction Potency Versus Imiquimod in Both Murine and Human Systems

TMX-201 exhibits more potent cytokine induction activity than the benchmark TLR7 agonist imiquimod across both mouse and human mononuclear cell assays. This head-to-head in vitro comparison establishes TMX-201 as a higher-potency alternative for studies requiring robust TLR7-mediated immune activation .

TLR7 agonism cytokine induction immuno-oncology innate immunity

TMX-201 Exhibits Reduced Off-Target Binding Relative to Imiquimod

Compared to imiquimod, TMX-201 demonstrates measurably lower off-target binding, indicating improved TLR7 receptor selectivity. This differential binding profile is directly attributed to the phospholipid-conjugated molecular architecture of TMX-201, which restricts promiscuous interactions with non-TLR7 proteins that can confound experimental interpretation .

receptor selectivity off-target binding TLR7 specificity immunomodulator

TMX-201 Demonstrates High Intravenous Tolerability with Defined Maximum Tolerated Dose of 75 mg/kg

The maximum tolerated dose (MTD) of TMX-201 following intravenous administration is established at 75 mg/kg. This quantitative in vivo parameter provides a defined safety window for dose-ranging studies and combination therapy protocols. In contrast to imiquimod, which is limited to topical application due to systemic toxicity concerns, TMX-201's phospholipid conjugation enables systemic intravenous dosing at this defined threshold [1]. At therapeutic doses of 4 mg/kg administered intraperitoneally, TMX-201 produces anti-tumor efficacy without discernible adverse effects .

in vivo tolerability MTD systemic administration preclinical safety

TMX-201 Monotherapy Suppresses Subcutaneous B16 Melanoma Growth by 46% at 4 mg/kg IP

In the established subcutaneous B16 melanoma syngeneic murine model, TMX-201 monotherapy at a dose of 4 mg/kg administered intraperitoneally achieves 46% suppression of tumor growth relative to untreated controls. This efficacy is achieved without discernible adverse effects at the therapeutic dose level, distinguishing TMX-201 from other TLR7 agonists that may require higher doses or produce dose-limiting toxicities to achieve comparable anti-tumor activity [1]. The quantitative tumor growth inhibition data provide a benchmark for researchers designing melanoma immunotherapy studies and facilitate direct comparison with alternative immunomodulatory agents in the same model system.

melanoma tumor growth inhibition B16 model cancer immunotherapy

TMX-201 Plus Anti-CTLA4 Combination Significantly Suppresses Lung Metastasis in 4T1 Breast Cancer Model

In the 4T1 murine breast cancer model, the combination of TMX-201 (administered via intraperitoneal or intra-tumoral routes) with anti-CTLA4 antibody produces significant suppression of lung metastasis formation. This combination efficacy establishes TMX-201 as an effective partner agent for checkpoint inhibitor immunotherapy in metastatic breast cancer models [1]. The demonstrated synergy or additivity with CTLA4 blockade distinguishes TMX-201 from other TLR7 agonists that may not have been validated in this specific combination context. The 4T1 model is a widely accepted preclinical system for studying breast cancer metastasis, providing translational relevance for immuno-oncology research programs.

breast cancer metastasis combination immunotherapy CTLA4 4T1 model

TMX-201 Functions as a Validated Vaccine Adjuvant in Infectious Disease Immunization Models

TMX-201 has been deployed and evaluated as a TLR7-modulating vaccine adjuvant in pilot immunization studies against malaria and Buruli ulcer. The Swiss Tropical and Public Health Institute (Swiss TPH) specifically selected TMX-201 as a second-generation TLR7 molecule for evaluating vaccine performance enhancement relative to standard adjuvants [1]. This established application context distinguishes TMX-201 from many research-grade TLR7 agonists that lack documented adjuvant validation. The compound's designation as a 'TLR7-modulating vaccine adjuvant' in authoritative drug databases [2] further substantiates its utility for vaccine research applications beyond oncology.

vaccine adjuvant TLR7-modulating adjuvant infectious disease malaria Buruli ulcer

Optimal Research Application Scenarios for TMX-201 Based on Quantitative Evidence


Murine B16 Melanoma Monotherapy and Immune Activation Studies

TMX-201 is optimally suited for studies requiring quantitative assessment of single-agent TLR7-mediated anti-tumor immunity in the subcutaneous B16 melanoma model. At 4 mg/kg intraperitoneal administration, TMX-201 achieves 46% tumor growth suppression without discernible adverse effects, providing a reproducible benchmark for evaluating combination partners or novel formulation strategies [1]. Researchers comparing TMX-201 to imiquimod will observe higher cytokine induction potency in both murine and human mononuclear cells, enabling more robust immune activation at equivalent or lower compound concentrations .

4T1 Breast Cancer Metastasis Combination Immunotherapy with Checkpoint Inhibitors

TMX-201 is specifically validated for combination studies with anti-CTLA4 checkpoint blockade in the 4T1 breast cancer metastasis model. Intraperitoneal or intra-tumoral administration of TMX-201 in conjunction with anti-CTLA4 antibody produces significant suppression of lung metastasis formation [1]. This scenario leverages TMX-201's systemic administration capability (MTD of 75 mg/kg i.v.) to achieve whole-body immune activation while maintaining tolerability—a capability not achievable with topical-only imidazoquinolines such as imiquimod . Researchers developing rational immunotherapy combinations should prioritize TMX-201 over imiquimod for studies requiring systemic TLR7 agonism with checkpoint inhibitor co-administration.

Vaccine Adjuvant Development for Infectious Disease Immunization

TMX-201 is documented as a TLR7-modulating vaccine adjuvant evaluated in pilot immunization studies for malaria and Buruli ulcer. This established application context supports procurement for infectious disease vaccine research programs requiring a second-generation TLR7 adjuvant with demonstrated translational evaluation [1]. The compound's reduced off-target binding relative to imiquimod is particularly relevant for vaccine applications where adjuvant-related inflammatory adverse events must be minimized while maintaining potent immunostimulatory activity.

In Vitro Comparative Pharmacology of TLR7 Agonists with Defined Selectivity Profiles

For in vitro pharmacological profiling studies, TMX-201 offers a distinct comparator compound with quantitatively established differentiation from imiquimod. TMX-201 demonstrates both higher cytokine induction potency and reduced off-target binding in head-to-head comparisons [1]. Researchers conducting structure-activity relationship (SAR) analyses of TLR7 agonists or evaluating novel delivery formulations benefit from TMX-201's well-characterized binding selectivity and phospholipid-conjugated molecular architecture, which provides a distinct reference point relative to small-molecule imidazoquinoline agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMX-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.